Documented Adverse Event Profile: Allergic Drug Exanthema
Talastine Hydrochloride, marketed as Ahanon, has a specifically documented and peer-reviewed association with allergic drug exanthema. Two case reports published in 1990 identify it as the causative agent for the first reported allergic skin eruptions from this antihistamine [1]. In contrast, the baseline for most first-generation antihistamines is a broader, less specific side effect profile of sedation and anticholinergic effects.
| Evidence Dimension | Documented Specific Adverse Event (Skin Eruption) |
|---|---|
| Target Compound Data | Two documented cases of drug eruption (allergic exanthema) [1] |
| Comparator Or Baseline | Class baseline: First-generation H1 antihistamines are typically associated with sedation and anticholinergic effects as primary side effects. |
| Quantified Difference | Not quantifiable; qualitative difference in specific adverse event documentation. |
| Conditions | Clinical observation and case reporting in human subjects [1]. |
Why This Matters
This specific, documented side effect differentiates Talastine Hydrochloride for studies on drug-induced hypersensitivity or for researchers seeking to avoid this specific adverse reaction profile.
- [1] Richter G, et al. [Talastine (Ahanon) as a cause of allergic drug exanthema]. Dermatol Monatsschr. 1990;176(8):493-6. PMID: 1973126. View Source
